![molecular formula C22H24N2O3 B5605962 (1S*,5R*)-6-benzyl-3-(4-methoxybenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5605962.png)
(1S*,5R*)-6-benzyl-3-(4-methoxybenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
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Overview
Description
Synthesis Analysis
The synthesis of bicyclic compounds often involves strategies like cyclization reactions and cross-coupling methods. For example, the synthesis of functionalized diazabicyclo compounds via one-pot cyclizations of bis(silyl enol ethers) with quinazolines demonstrates the complexity and creativity in crafting these molecules (Karapetyan et al., 2008).
Molecular Structure Analysis
The molecular structure of diazabicyclo compounds is characterized by their bicyclic framework, which can adopt various conformations. For instance, compounds such as (1R,5S,6S,8R)-6,8,9-Trihydroxy-3-oxo-2,4-diazabicyclo[3.3.1]nonan-7-ammonium chloride hydrate exhibit significant structural features like axial N-atom repulsions and chair distortion, indicative of the intricate structural dynamics within these molecules (Weber et al., 2001).
Chemical Reactions and Properties
Bicyclic compounds featuring diazabicyclo skeletons engage in a variety of chemical reactions, displaying a rich reactivity profile that includes transformations such as cyclizations to form tricyclic structures or reactions with electrophiles due to the presence of nucleophilic sites within the framework (Nikit-skaya et al., 1970).
Physical Properties Analysis
The physical properties of these compounds, including their crystalline structure and solubility, are often influenced by the nature of their bicyclic framework and substituents. For example, the crystal structure analysis of 1β-(4-methoxybenzyl)-8α-vinyl-7-oxabicyclo[4.3.0]nonan-6β-ol reveals the impact of hydrogen bonding and molecular arrangement on the stability and physical state of these compounds (Gi et al., 1996).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are dictated by the structural features of the bicyclic compounds. For instance, the presence of electron-withdrawing or electron-donating groups can significantly alter the chemical behavior, as seen in studies of diazabicyclo[3.3.1]nonane derivatives, where modifications to the aromatic residues impact sigma receptor affinity and cytotoxicity, highlighting the delicate balance between structure and activity (Holl et al., 2009).
properties
IUPAC Name |
(1S,5R)-6-benzyl-3-(4-methoxybenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-27-20-11-8-17(9-12-20)21(25)23-14-18-7-10-19(15-23)24(22(18)26)13-16-5-3-2-4-6-16/h2-6,8-9,11-12,18-19H,7,10,13-15H2,1H3/t18-,19+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBLCEMMVMQNSW-RBUKOAKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CC3CCC(C2)N(C3=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N2C[C@@H]3CC[C@H](C2)N(C3=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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